molecular formula C16H20Cl2N2 B1228693 1H-Indole, 5-chloro-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride CAS No. 72808-80-1

1H-Indole, 5-chloro-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride

Cat. No. B1228693
Key on ui cas rn: 72808-80-1
M. Wt: 311.2 g/mol
InChI Key: LQNYZAQTPONBOP-UHFFFAOYSA-N
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Patent
US04278677

Procedure details

A mixture of 9.28 g of 5-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (prepared by the process of Belgium Pat. No. 858,101), 140 ml of dimethylformamide, 8.48 g of sodium carbonate and 4.67 g of propyl iodide was stirred for 5 hours at room temperature under an inert atmosphere and was then poured with stirring into 1.4 liters of water after which crystallization occured. The mixture was filtered and the recovered product was rinsed with water and dried under reduced pressure in the presence of a dehydrating agent. The product was crystallized from ethanol to obtain 6.95 g of 5-chloro-3-(1-propyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride melting at 229°-230° C.
Quantity
9.28 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step Two
Quantity
8.48 g
Type
reactant
Reaction Step Two
Quantity
4.67 g
Type
reactant
Reaction Step Two
Name
Quantity
1.4 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[C:11]1[CH2:12][CH2:13][NH:14][CH2:15][CH:16]=1.CN(C)C=O.C(=O)([O-])[O-].[Na+].[Na+].[CH2:28](I)[CH2:29][CH3:30]>O>[ClH:1].[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[C:11]1[CH2:12][CH2:13][N:14]([CH2:28][CH2:29][CH3:30])[CH2:15][CH:16]=1 |f:2.3.4,7.8|

Inputs

Step One
Name
Quantity
9.28 g
Type
reactant
Smiles
ClC=1C=C2C(=CNC2=CC1)C=1CCNCC1
Step Two
Name
Quantity
140 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
8.48 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
4.67 g
Type
reactant
Smiles
C(CC)I
Step Three
Name
Quantity
1.4 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the process of Belgium Pat
ADDITION
Type
ADDITION
Details
was then poured
CUSTOM
Type
CUSTOM
Details
after which crystallization
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the recovered product was rinsed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure in the presence of a dehydrating agent
CUSTOM
Type
CUSTOM
Details
The product was crystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC=1C=C2C(=CNC2=CC1)C=1CCN(CC1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.95 g
YIELD: CALCULATEDPERCENTYIELD 112%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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